molecular formula C9H9NO4 B3080715 5-Ethoxy-2-nitrobenzaldehyde CAS No. 109134-05-6

5-Ethoxy-2-nitrobenzaldehyde

Cat. No.: B3080715
CAS No.: 109134-05-6
M. Wt: 195.17 g/mol
InChI Key: IJQHZBDBXANCIL-UHFFFAOYSA-N
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Description

5-Ethoxy-2-nitrobenzaldehyde: is an organic compound with the molecular formula C9H9NO4 . It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethoxy group at the fifth position and a nitro group at the second position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-nitrobenzaldehyde typically involves the nitration of 5-ethoxybenzaldehyde. The process can be summarized as follows:

    Nitration Reaction: 5-Ethoxybenzaldehyde is treated with a mixture of concentrated sulfuric acid and fuming nitric acid.

    Isolation and Purification: The reaction mixture is poured onto ice, and the resulting precipitate is collected and purified through recrystallization or other suitable methods.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: 5-Ethoxy-2-nitrobenzaldehyde can undergo reduction reactions to form 5-ethoxy-2-aminobenzaldehyde. Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with sodium methoxide can replace the nitro group with a methoxy group.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, other nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 5-Ethoxy-2-aminobenzaldehyde.

    Substitution: 5-Ethoxy-2-methoxybenzaldehyde.

    Oxidation: 5-Ethoxy-2-nitrobenzoic acid.

Scientific Research Applications

Chemistry: 5-Ethoxy-2-nitrobenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In biological research, this compound is used to study the effects of nitroaromatic compounds on biological systems. It is also investigated for its potential antimicrobial and anticancer properties.

Industry: The compound is used in the manufacture of specialty chemicals and as a building block for more complex molecules in the chemical industry.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-nitrobenzaldehyde involves its interactions with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, affecting their function.

Comparison with Similar Compounds

    5-Methoxy-2-nitrobenzaldehyde: Similar structure with a methoxy group instead of an ethoxy group.

    5-Chloro-2-nitrobenzaldehyde: Similar structure with a chloro group instead of an ethoxy group.

    5-Hydroxy-2-nitrobenzaldehyde: Similar structure with a hydroxy group instead of an ethoxy group.

Uniqueness: 5-Ethoxy-2-nitrobenzaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. The ethoxy group can provide different steric and electronic effects compared to other substituents, making this compound valuable for specific synthetic and research applications.

Properties

IUPAC Name

5-ethoxy-2-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-14-8-3-4-9(10(12)13)7(5-8)6-11/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQHZBDBXANCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 5-hydroxy-2-nitrobenzaldehyde (500 mg) and cesium carbonate (1.46 g) in N,N-dimethylformamide (10 mL) was added ethyl iodide (0.265 mL) at room temperature, and the mixture was stirred for 2 days. Water was added to the reaction mixture and this resulting mixture was extracted with ethyl acetate. The aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with water and saturated saline, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluting solvent: ethyl acetate-hexane) to obtain the title compound (519 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.265 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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